molecular formula C4H8O2S2 B140307 1,4-Dithiane-2,5-diol CAS No. 40018-26-6

1,4-Dithiane-2,5-diol

Cat. No. B140307
Key on ui cas rn: 40018-26-6
M. Wt: 152.2 g/mol
InChI Key: YUIOPHXTILULQC-UHFFFAOYSA-N
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Patent
US06713638B2

Procedure details

A mixture of benzoylacetonitrile (1.45 g, 10 mmole), 2,5-dihydroxy-1,4-dithiane (0.76 g, 5 mmole) and diethylamine (0.73 g=1.04 mL, 10 mmole) in 4 mL absolute ethanol was heated in a teflon-sealed pressure tube for 4 hours at 50° C. with frequent stirring on a vortex mixer. By 2 hours starting materials had dissolved and shortly thereafter product began to crystallize. After refrigerating the tube overnight, the product was filtered off and washed with a little methanol to give bright yellow crystals. Yield 1.3 g, 64% 1H NMR (CDCl3) δ: 6.14 (d, 1H, H-5), 6.88 (d, 1H, H-4), 6.95 (br s, 2H, NH2), 7.5-7.7 (m, 5H, C6H5).
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step One
Quantity
1.04 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
[Compound]
Name
teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:9][C:10]#[N:11])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O[CH:13]1[CH2:18]SC(O)C[S:14]1.C(NCC)C>C(O)C>[NH2:11][C:10]1[S:14][CH:13]=[CH:18][C:9]=1[C:1](=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1.45 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)CC#N
Name
Quantity
0.76 g
Type
reactant
Smiles
OC1SCC(SC1)O
Name
Quantity
1.04 mL
Type
reactant
Smiles
C(C)NCC
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with frequent stirring on a vortex mixer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
sealed pressure tube for 4 hours at 50° C.
Duration
4 h
DISSOLUTION
Type
DISSOLUTION
Details
materials had dissolved
CUSTOM
Type
CUSTOM
Details
to crystallize
CUSTOM
Type
CUSTOM
Details
the tube overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the product was filtered off
WASH
Type
WASH
Details
washed with a little methanol
CUSTOM
Type
CUSTOM
Details
to give bright yellow crystals

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
NC=1SC=CC1C(C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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